molecular formula C7H15NO B13601164 1-(Methoxymethyl)-2,2-dimethylcyclopropan-1-amine

1-(Methoxymethyl)-2,2-dimethylcyclopropan-1-amine

Cat. No.: B13601164
M. Wt: 129.20 g/mol
InChI Key: SWGQIIFNOSQBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxymethyl)-2,2-dimethylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a methoxymethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethyl)-2,2-dimethylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with methoxymethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-2,2-dimethylcyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides, amines

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted cyclopropane derivatives

Scientific Research Applications

1-(Methoxymethyl)-2,2-dimethylcyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Methoxymethyl)-2,2-dimethylcyclopropan-1-amine exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methoxymethyl)-2,2-dimethylcyclopropane
  • 2,2-Dimethylcyclopropan-1-amine
  • 1-(Hydroxymethyl)-2,2-dimethylcyclopropan-1-amine

Uniqueness

1-(Methoxymethyl)-2,2-dimethylcyclopropan-1-amine is unique due to the presence of both a methoxymethyl group and a cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-(methoxymethyl)-2,2-dimethylcyclopropan-1-amine

InChI

InChI=1S/C7H15NO/c1-6(2)4-7(6,8)5-9-3/h4-5,8H2,1-3H3

InChI Key

SWGQIIFNOSQBRM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(COC)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.